MPO Inhibition Potency: 8-Fold Weaker Than 6-Fluoro Analog 2b
The target compound (designated 2g in the published SAR series) inhibits human recombinant MPO with an IC₅₀ of 800 nM in the Amplex Red assay [1]. By comparison, the 6-fluoro analog 2b achieves an IC₅₀ of 100 nM with 90% maximum inhibition in the identical assay system [2]. The authors explicitly note that replacement of the 6-fluoro substituent with 6,7-dimethoxy groups (2g) decreased activity compared with 2b, suggesting somewhat stringent structural requirements at the binding site for the left side of the molecule [2].
| Evidence Dimension | MPO inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 800 nM |
| Comparator Or Baseline | Compound 2b (6-fluoro analog): IC₅₀ = 100 nM, 90% maximum inhibition |
| Quantified Difference | 8-fold lower potency (800 vs 100 nM) |
| Conditions | Human recombinant MPO, Amplex Red assay, pH 7.4, concentration range up to 100 µM |
Why This Matters
Procurement decisions for MPO inhibitor programs must account for this 8-fold potency difference; the 6,7-dimethoxy compound cannot substitute for the 6-fluoro lead in studies requiring sub-200 nM MPO inhibition.
- [1] BindingDB. BDBM50499548 (CHEMBL3740128): IC₅₀ = 800 nM for human myeloperoxidase. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50499548 (accessed 2024). View Source
- [2] Li Y, Ganesh T, Sun A, et al. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Med Chem Lett. 2015;6(10):1047-1052. doi:10.1021/acsmedchemlett.5b00287. View Source
